1H-Imidazol-1-sulfonyl azidhydrochlorid

Übersicht

Beschreibung

Synthesis Analysis

Imidazole-1-sulfonyl azide hydrochloride can be synthesized from inexpensive materials through a one-pot reaction, making it both efficient and scalable. This synthesis process yields a crystalline product that is stable and convenient for storage and handling (Goddard-Borger & Stick, 2007). An updated synthesis approach has been developed for the hydrogen sulfate salt of imidazole-1-sulfonyl azide, which is considered safer and more stable than the hydrochloride salt, particularly avoiding risks associated with stability and detonation (Potter et al., 2016).

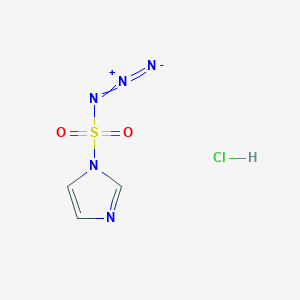

Molecular Structure Analysis

The molecular structure and stability of various salts of imidazole-1-sulfonyl azide, including the hydrochloride salt, have been examined. These studies revealed that certain salts possess improved properties over the hydrochloride salt, potentially offering safer handling and storage options. Single-crystal X-ray diffraction has provided insight into their solid-state structures, aiding in understanding their stability and reactivity profiles (Fischer et al., 2012).

Chemical Reactions and Properties

Imidazole-1-sulfonyl azide hydrochloride facilitates the synthesis of sulfonyl azides from primary sulfonamides through a high-yielding and experimentally simple method. This reaction does not require the addition of copper salts and proceeds via a diazo transfer mechanism, highlighting the reagent's versatility and efficiency in organic synthesis (Stevens et al., 2014).

Wissenschaftliche Forschungsanwendungen

Organische Synthese

1H-Imidazol-1-sulfonyl azidhydrochlorid wird häufig in der organischen Synthese verwendet . Es kann mit elektrophilen Reagenzien reagieren, um entsprechende Verbindungen zu bilden .

Acetylensynthese

Diese Verbindung wird oft bei der Synthese von Acetylenen verwendet . Acetylene sind in der chemischen Industrie und in der Forschung wichtig. Sie werden zur Synthese vieler organischer Verbindungen verwendet.

Cycloadditionsreaktionen

this compound wird in Cycloadditionsreaktionen verwendet . Diese Reaktionen sind in der organischen Chemie zur Synthese cyclischer Verbindungen nützlich.

Synthese cyclischer Verbindungen

Diese Verbindung wird bei der Synthese cyclischer Verbindungen verwendet . Cyclische Verbindungen sind im Bereich der pharmazeutischen Chemie von entscheidender Bedeutung, da sie in vielen biologisch aktiven Naturprodukten vorkommen.

Diazotropes Transferreagenz

this compound wird im Bereich der chemischen Synthese häufig als diazotropes Transferreagenz verwendet . Dies ermöglicht die Einführung einer Diazogruppe in ein Molekül, die dann in nachfolgenden Reaktionen auf verschiedene Weise manipuliert werden kann.

Synthese bioaktiver Moleküle

Diese Verbindung wird bei der Synthese bioaktiver Moleküle verwendet . Bioaktive Moleküle haben biologische Wirkungen auf lebende Organismen, und ihre Synthese ist ein wichtiger Forschungsbereich in der pharmazeutischen Chemie.

Synthese organischer Funktionsmaterialien

this compound wird auch bei der Synthese organischer Funktionsmaterialien verwendet . Diese Materialien haben eine große Bandbreite an Anwendungen, unter anderem in den Bereichen Elektronik, Photonik und Energiespeicherung.

Alternative zu Trifluormethylsulfonyl azid

1H-Imidazol-1-sulfonyl azid ist eine organische Azidverbindung, die als alternatives Reagenz für die organische Synthese zu Trifluormethylsulfonyl azid verwendet werden kann . Dies bietet Chemikern mehr Möglichkeiten bei der Auswahl von Reagenzien für ihre Reaktionen.

Wirkmechanismus

Target of Action

1H-Imidazole-1-sulfonyl azide hydrochloride, also known as Imidazole-1-sulfonyl azide hydrochloride, primarily targets primary amines or ammonium salts . These targets play a crucial role in various biochemical reactions, particularly in the formation of azides .

Mode of Action

This compound interacts with its targets by converting primary amines or ammonium salts to azides . This conversion is generally catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction .

Biochemical Pathways

The conversion of primary amines or ammonium salts to azides affects the biochemical pathways involved in the synthesis of bioactive molecules and organic functional materials . The resulting azides can then participate in further reactions, such as click chemistry , leading to a variety of downstream effects.

Pharmacokinetics

It’s known that the compound is slightly soluble in water and methanol , which could influence its absorption and distribution. More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and metabolism.

Result of Action

The primary result of the action of 1H-Imidazole-1-sulfonyl azide hydrochloride is the formation of azides from primary amines or ammonium salts . These azides can then be used in the synthesis of bioactive molecules and organic functional materials .

Action Environment

The action of 1H-Imidazole-1-sulfonyl azide hydrochloride is influenced by environmental factors such as temperature and the presence of certain metal salts . For instance, the conversion of primary amines or ammonium salts to azides is catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . Additionally, the compound is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water , indicating that moisture and storage conditions can significantly affect its stability and efficacy.

Safety and Hazards

As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

N-diazoimidazole-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYURSCOGYWBRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952234-36-5 | |

| Record name | 1H-Imidazole-1-sulphonyl azide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

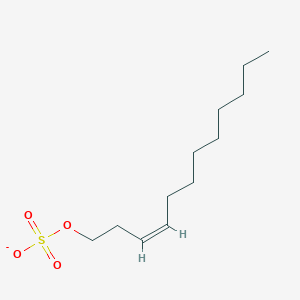

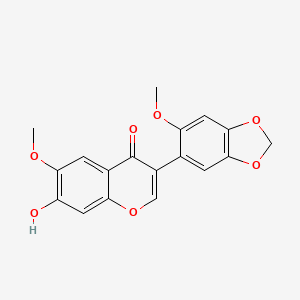

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[(2S,3R,5aS,10aS)-3-(4-hydroxyphenyl)-5,10-dioxo-1,2,3,5a,6,7,8,10a-octahydrodipyrrolo[1,2-c:1',3'-f]pyrazin-2-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264599.png)